Diphenyl piperidine-2-phosphonate hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-diphenoxyphosphorylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO3P.ClH/c19-22(17-13-7-8-14-18-17,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCYEVOEHZSNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClNO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598765 |

Source

|

| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174298-15-8 |

Source

|

| Record name | Phosphonic acid, 2-piperidinyl-, diphenyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174298-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Novel Piperidine Phosphonate Derivatives

This guide provides an in-depth exploration of the synthesis and characterization of novel piperidine phosphonate derivatives, compounds of significant interest in medicinal chemistry and drug development. The piperidine moiety is a privileged scaffold in numerous pharmaceuticals, while the phosphonate group serves as a key pharmacophore, often acting as a stable mimic of phosphate or carboxylate groups in biologically active molecules.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

The Rationale for Piperidine Phosphonates in Drug Discovery

The convergence of the piperidine ring and the phosphonate functional group creates a class of compounds with compelling pharmacological potential.[1][3][6] The piperidine scaffold offers a versatile, conformationally flexible yet stable framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles.[3] On the other hand, the phosphonate moiety is a bioisostere of the phosphate group, integral to many biological processes.[4][5][7] This bioisosteric replacement often leads to enhanced metabolic stability and can facilitate interactions with biological targets.[4][7] Consequently, piperidine phosphonate derivatives are actively investigated for a wide range of therapeutic applications, including as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[8][9][10]

Synthetic Strategies: The Kabachnik-Fields and Pudovik Reactions

The construction of the α-aminophosphonate linkage is central to the synthesis of many piperidine phosphonate derivatives. The Kabachnik-Fields and Pudovik reactions are the cornerstones of this synthetic endeavor, offering efficient routes to these valuable compounds.[11][12][13]

The Kabachnik-Fields Reaction: A Three-Component Approach

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite.[12][14][15] This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step.[16][17]

Mechanism: The mechanism of the Kabachnik-Fields reaction is dependent on the specific reactants and conditions, but two primary pathways are generally considered: the "imine" pathway and the "α-hydroxyphosphonate" pathway.[13][14]

-

Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate. Subsequent nucleophilic addition of the phosphite to the imine yields the α-aminophosphonate.[14]

-

α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphite react to form an α-hydroxyphosphonate, which is then substituted by the amine to give the final product.[14]

Kinetic studies suggest that the imine pathway is often the more prevalent route.[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Kabachnik-Fields Reaction [organic-chemistry.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Diphenyl Piperidine-2-phosphonate HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical properties of diphenyl piperidine-2-phosphonate hydrochloride. While direct experimental data for this specific salt is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer a robust technical overview. We will delve into its structure, plausible synthetic routes, predicted physicochemical and spectroscopic characteristics, and key reactive properties, providing field-proven insights for its application in research and development.

Introduction: The Significance of α-Aminophosphonates

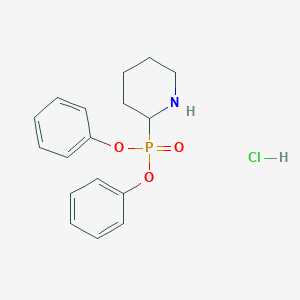

Diphenyl piperidine-2-phosphonate belongs to the class of α-aminophosphonates, which are of significant interest in medicinal chemistry. These compounds are structural analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety.[1] This substitution imparts unique biochemical properties, including resistance to hydrolysis by peptidases and the ability to mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[1][2] The piperidine ring, a common scaffold in pharmaceuticals, introduces conformational rigidity and potential for diverse biological activities.[3] The diphenyl ester form often serves as a prodrug, enhancing cell permeability before being hydrolyzed to the bioactive phosphonic acid.[4] The hydrochloride salt form is typically employed to improve the solubility and stability of the amine-containing compound.

Below is the chemical structure of the protonated form of diphenyl piperidine-2-phosphonate.

Caption: Structure of Diphenyl Piperidine-2-phosphonate Cation with Chloride Anion.

Synthesis and Formation of the Hydrochloride Salt

The synthesis of diphenyl piperidine-2-phosphonate can be approached through established methodologies for α-aminophosphonate formation, most notably the Pudovik reaction or the Kabachnik-Fields reaction.[5][6]

Proposed Synthetic Workflow: A Pudovik Reaction Approach

The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an imine.[7] In this case, the precursor would be the cyclic imine of piperidine, 2,3,4,5-tetrahydropyridine, which exists in equilibrium with its trimer.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Imine Formation: The cyclic imine, 2,3,4,5-tetrahydropyridine, can be generated in situ from a suitable piperidine precursor. A common method involves the oxidation of piperidine.

-

Pudovik Reaction:

-

To a solution of diphenyl phosphite in an anhydrous aprotic solvent (e.g., THF, toluene), a catalytic amount of a strong base (e.g., sodium hydride) is added under an inert atmosphere (N₂ or Ar) to generate the phosphite anion.

-

The solution is cooled (e.g., to 0 °C), and the freshly prepared 2,3,4,5-tetrahydropyridine is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Hydrochloride Salt Formation:

-

The purified diphenyl piperidine-2-phosphonate (free base) is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in diethyl ether (or another appropriate solvent) is added dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

-

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are predicted based on the general characteristics of similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₂₁ClNO₃P | Based on the chemical structure. |

| Molecular Weight | 353.78 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |

| Melting Point | Expected to be higher than the free base and likely with decomposition. | Ionic compounds generally have higher melting points than their neutral counterparts. |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents. The organic backbone provides some solubility in moderately polar organic solvents. |

| pKa | The pKa of the piperidinium ion is anticipated to be in the range of 9-11. | Based on the typical pKa of secondary cyclic amines.[8] |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) / ppm | Key Couplings and Multiplicity | Rationale |

| ¹H NMR | 7.1 - 7.5 | Multiplet | Protons of the two phenyl groups.[9] |

| ~4.0 - 4.5 | Doublet of doublets | The proton on the α-carbon (C2 of the piperidine ring), coupled to the phosphorus atom and the adjacent methine proton. | |

| ~3.0 - 3.5 and ~1.5 - 2.0 | Multiplets | Protons of the piperidine ring methylene groups.[10] | |

| ~9.0 - 10.0 | Broad singlet | Protons of the protonated nitrogen (N⁺H₂). | |

| ¹³C NMR | ~150 (d) | Doublet | The ipso-carbons of the phenyl rings, coupled to the phosphorus atom. |

| ~120-130 | Multiple signals | The ortho-, meta-, and para-carbons of the phenyl rings. | |

| ~50-60 (d) | Doublet | The α-carbon, coupled to the phosphorus atom. | |

| ~20-50 | Multiple signals | The carbons of the piperidine ring. | |

| ³¹P NMR | +15 to +25 | Singlet (proton decoupled) | The chemical shift is characteristic of pentavalent phosphorus in a phosphonate ester environment.[11][12] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~2400 - 2700 | N⁺-H stretch | Characteristic broad absorption for a secondary ammonium salt. |

| ~1590, ~1490 | C=C stretch | Aromatic ring vibrations of the phenyl groups.[13] |

| ~1250 - 1200 | P=O stretch | Strong and characteristic absorption for the phosphoryl group.[14] |

| ~1180, ~950 | P-O-C stretch | Asymmetric and symmetric stretching of the phosphorus-ester bonds.[15] |

Chemical Reactivity

The chemical reactivity of this compound is governed by the phosphonate ester functionality and the piperidinium ion.

Caption: Key reactive sites of this compound.

Reactivity at the Phosphorus Center

-

Hydrolysis: The diphenyl phosphonate ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid. This is a crucial reaction for the prodrug activation of such compounds. Basic hydrolysis is generally faster and proceeds via nucleophilic attack at the electrophilic phosphorus atom.

-

Transesterification: In the presence of an alcohol and a suitable catalyst, the phenoxy groups can be exchanged in a transesterification reaction.[16]

Reactivity of the Piperidinium Ion

-

Deprotonation: The piperidinium ion is acidic and will be deprotonated by a base to yield the free secondary amine, diphenyl piperidine-2-phosphonate. This free amine is nucleophilic and can undergo reactions typical of secondary amines, such as acylation and alkylation at the nitrogen atom.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and drug development, combining the key features of an α-aminophosphonate with a piperidine scaffold. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and reactivity based on established chemical principles and data from analogous compounds. The synthetic protocols outlined, along with the predicted spectroscopic and physicochemical properties, offer a valuable resource for researchers venturing into the synthesis and application of this and related compounds. The insights into its chemical reactivity are crucial for understanding its stability, potential for prodrug activation, and further chemical modifications.

References

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: A Century of α-Aminophosphonate Synthesis. Molecules, 17(5), 5529-5544. [Link][5]

-

Zhang, C., & Li, Z. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. Organic Letters, 16(4), 1184-1187. [Link][1]

-

Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. [Link][6]

-

Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Biological activities of α-aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1083-1097. [Link]

-

Jin, L., & Li, Z. (2020). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry, 2(4), 1-11. [Link]

-

Powles, N., Atherton, J., & Page, M. I. (2012). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry, 10(30), 5940-5952. [Link]

-

Al-Masum, M., & Kumar, D. (2022). Synthesis of Phosphonate-Based Diimide Ligands. St. Mary's University Scholar, 1(1), 1-10. [Link][17]

-

Hirano, K., Yorimitsu, H., & Oshima, K. (2011). Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes with H-phosphonates. The Royal Society of Chemistry. [Link][11]

-

Mehellou, Y., & De Clercq, E. (2008). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 108(8), 3429-3453. [Link][18]

-

Clearfield, A., & Wang, X. (2012). Divalent Metal Phosphonate Coordination Polymers Constructed From a Dipiperidine-Based Bisphosphonate Ligand. Dalton Transactions, 41(20), 6247-6254. [Link][3]

-

Wagner, C. R., & Iyer, V. V. (2000). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 100(3), 859-914. [Link][4]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link][19]

-

Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597. [Link][16]

-

Pidcock, A., & Waterhouse, C. R. (1970). Phosphite and phosphonate complexes. Part I. Synthesis and structures of dialkyl and diphenyl phosphonate complexes of palladium and platinum. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2080-2086. [Link][20]

-

Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284. [Link][21]

-

ResearchGate. (2015). IR spectra of the phosphonate ligands. [Link][14]

-

ResearchGate. (2016). IR spectrum of polyphosphonate P4. [Link][15]

-

O'Shea, D. F., & McMahon, S. (2015). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 17(4), 2446-2454. [Link][13]

-

Galezowska, J., & Gumienna-Kontecka, E. (2017). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. New Journal of Chemistry, 41(16), 8234-8245. [Link][8]

Sources

- 1. Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Divalent metal phosphonate coordination polymers constructed from a dipiperidine-based bisphosphonate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. DIPHENYL PHOSPHITE(4712-55-4) 1H NMR spectrum [chemicalbook.com]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. commons.stmarytx.edu [commons.stmarytx.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. Sci-Hub. Phosphite and phosphonate complexes. Part I. Synthesis and structures of dialkyl and diphenyl phosphonate complexes of palladium and platinum / Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1970 [sci-hub.box]

- 21. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to the Discovery and Synthesis of Phosphonate-Based Enzyme Inhibitors

Foreword: The Enduring Appeal of the Phosphonate Warhead

In the intricate world of drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the diverse chemical armaments at our disposal, the phosphonate group stands out as a versatile and powerful tool. Its unique stereoelectronic properties, mimicking the transition state of substrate hydrolysis or acting as a stable bioisostere of a phosphate group, have cemented its role in the design of highly effective enzyme inhibitors. This guide is intended for the hands-on researcher, the inquisitive scientist, and the drug development professional, providing a comprehensive technical overview of the principles and practices governing the discovery and synthesis of novel phosphonate-based enzyme inhibitors. We will journey from the foundational principles of rational design, through the intricacies of synthetic methodologies, to the practicalities of screening and optimization, all while grounding our discussion in field-proven insights and established protocols.

I. The Phosphonate Advantage: Rational Design Principles

The efficacy of phosphonate inhibitors stems from their intrinsic ability to mimic key biological recognition motifs and transition states. This mimicry is the cornerstone of their rational design.

Transition-State Analogs: Freezing a Fleeting Moment

Enzymes accelerate reactions by stabilizing the high-energy transition state of a substrate. Phosphonates, with their tetrahedral geometry, are excellent mimics of the transition states of reactions involving tetrahedral intermediates, such as peptide bond hydrolysis catalyzed by proteases.[1] By designing a phosphonate-containing molecule that resembles the transition state, we can create a potent inhibitor that binds to the enzyme's active site with high affinity.

dot

Caption: Phosphonates mimic the tetrahedral transition state of peptide hydrolysis.

Phosphate Bioisosteres: Stability by Design

Phosphorylation is a ubiquitous post-translational modification, and many enzymes recognize and process phosphorylated substrates. The phosphate ester bond, however, is susceptible to hydrolysis. By replacing the labile P-O-C bond of a phosphate with a stable P-C bond, phosphonates act as non-hydrolyzable bioisosteres. This strategy is widely employed in the design of inhibitors for kinases, phosphatases, and polymerases.

II. The Synthetic Arsenal: Crafting the Phosphonate Core

The successful implementation of rational design hinges on the ability to synthesize the target phosphonate inhibitors. Several powerful synthetic methodologies are at the disposal of the medicinal chemist.

The Michaelis-Arbuzov Reaction: A Workhorse for P-C Bond Formation

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[2][3][4][5][6][7]

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction

-

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl bromide (1.0 equivalent).

-

Add an excess of triethyl phosphite (1.5-2.0 equivalents). The excess phosphite can also serve as the solvent. Alternatively, anhydrous toluene can be used.

-

Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction is typically complete within several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield diethyl benzylphosphonate.[2][8]

-

The Horner-Wadsworth-Emmons (HWE) Reaction: Building Alkenes with Phosphorus

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from phosphonate carbanions and aldehydes or ketones.[4][9][10][11][12][13][14][15][16] This reaction is particularly valuable for introducing unsaturation into the inhibitor scaffold.

dot

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

The Kabachnik-Fields Reaction: A Gateway to α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[2][6][17][18][19][20][21][22] These products are valuable as they are structural analogs of α-amino acids and can act as potent enzyme inhibitors.[23]

Experimental Protocol: General Procedure for the Kabachnik-Fields Reaction

-

Materials:

-

Amine (primary or secondary)

-

Aldehyde or ketone

-

Dialkyl phosphite (e.g., diethyl phosphite)

-

Catalyst (optional, e.g., Lewis acids like InCl₃ or Brønsted acids)

-

Solvent (e.g., ethanol, THF, or solvent-free)

-

-

Procedure:

-

In a reaction vessel, combine the amine (1.0 equivalent), the carbonyl compound (1.0 equivalent), and the dialkyl phosphite (1.0-1.2 equivalents).

-

If using a catalyst, add it to the mixture (typically 5-10 mol%).

-

The reaction can often be performed neat or in a suitable solvent.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, if a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the α-aminophosphonate.

-

III. Finding the Needle in the Haystack: Screening for Inhibitors

Once a library of phosphonate-containing compounds has been synthesized, the next critical step is to identify those that exhibit inhibitory activity against the target enzyme. A variety of screening methodologies can be employed.

High-Throughput Screening (HTS): Casting a Wide Net

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific enzyme target.[15][21][24][25][26] Fluorescence-based assays are commonly used in HTS due to their sensitivity and amenability to automation.[3][12][19][27][28]

dot

Caption: A typical high-throughput screening workflow for enzyme inhibitors.

Fragment-Based Screening: Building Potency Piece by Piece

Fragment-based drug discovery (FBDD) involves screening smaller, low-molecular-weight compounds ("fragments") that bind to the target enzyme with low affinity.[16][29][30][31] These initial hits are then optimized and linked together to generate more potent lead compounds. This approach is particularly useful for exploring the binding landscape of the enzyme active site.

Virtual Screening: In Silico Prospecting

Virtual screening uses computational methods to predict the binding affinity of a large library of compounds to a target enzyme's three-dimensional structure.[14][23][32][33][34][35][36] This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

IV. Unraveling the Mechanism: How Phosphonates Inhibit Enzymes

Understanding the mechanism of action is crucial for optimizing the potency and selectivity of an inhibitor.

Serine Protease Inhibition: A Covalent Embrace

Phosphonate inhibitors of serine proteases often act as irreversible or slowly reversible inhibitors by forming a stable covalent bond with the active site serine residue.[20][28][37][38] The phosphorus atom of the phosphonate is attacked by the nucleophilic hydroxyl group of the serine, mimicking the formation of the tetrahedral intermediate during peptide bond cleavage.

Metalloprotease Inhibition: Chelating the Catalytic Metal

Many metalloproteases contain a zinc ion in their active site that is essential for catalysis. The phosphonate group can act as a zinc-binding group, chelating the metal ion and thereby inhibiting the enzyme.[22][31][39][40][41][42] This interaction is a key design element for inhibitors of matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer and arthritis.[1][11][25][33]

V. Overcoming the Cellular Barrier: The Prodrug Strategy

A significant challenge in the development of phosphonate-based drugs is their poor cell permeability due to the high negative charge of the phosphonic acid group at physiological pH.[29][43][44][45] The prodrug approach addresses this issue by masking the phosphonate group with lipophilic, cleavable moieties that are removed inside the cell to release the active inhibitor.[5][27][29][37][39][45]

Common Prodrug Moieties and Their Cleavage Mechanisms

| Prodrug Moiety | Cleavage Mechanism | Key Features |

| Pivaloyloxymethyl (POM) | Esterase-mediated cleavage followed by spontaneous decomposition.[43] | Well-established; can release pivalic acid. |

| Isopropyloxycarbonyloxymethyl (POC) | Esterase-mediated cleavage with loss of carbonate and isopropanol. | Avoids the release of pivalic acid.[27] |

| S-Acylthioethyl (SATE) | Esterase-mediated cleavage of the thioester, followed by decomposition.[43][44] | Alternative to oxygen-based esters. |

dot

Caption: The general mechanism of phosphonate prodrug activation.

VI. Case Study: Fosfomycin - A Clinically Successful Phosphonate Inhibitor

Fosfomycin is a broad-spectrum antibiotic that serves as an excellent example of a clinically successful phosphonate-based enzyme inhibitor.[9][17][18][43][44]

-

Target Enzyme: MurA, an enzyme involved in the early stages of bacterial cell wall biosynthesis.[9][18][43][44]

-

Mechanism of Action: Fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits MurA by covalently binding to a cysteine residue in the active site.[43][44]

-

Clinical Use: Primarily used for the treatment of urinary tract infections.[17]

VII. Conclusion and Future Perspectives

The journey from a conceptual design to a clinically viable phosphonate-based enzyme inhibitor is a testament to the power of interdisciplinary science. By integrating rational design, sophisticated synthetic chemistry, and robust screening methodologies, researchers can continue to unlock the therapeutic potential of this remarkable class of molecules. As our understanding of enzyme structure and function deepens, and as new synthetic and screening technologies emerge, the future for the discovery of novel and highly selective phosphonate inhibitors is brighter than ever. The principles and protocols outlined in this guide provide a solid foundation for those ready to contribute to this exciting and impactful field.

VIII. References

-

Fosfomycin: Pharmacological, Clinical and Future Perspectives. (n.d.). MDPI. Retrieved from [Link]

-

Fosfomycin: Mechanism and Resistance. (n.d.). PMC. Retrieved from [Link]

-

Fosfomycin. (n.d.). PMC. Retrieved from [Link]

-

Fosfomycin. (n.d.). Wikipedia. Retrieved from [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

What is the mechanism of Fosfomycin Sodium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2025, November 13). ResearchGate. Retrieved from [Link]

-

Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects. (n.d.). PubMed. Retrieved from [Link]

-

High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020, October 28). bioRxiv. Retrieved from [Link]

-

Design, modelling, synthesis and biological evaluation of peptidomimetic phosphinates as inhibitors of matrix metalloproteinases MMP-2 and MMP-8. (n.d.). ResearchGate. Retrieved from [Link]

-

Prodrug and conjugate drug delivery strategies for improving HIV/AIDS therapy. (n.d.). PMC. Retrieved from [Link]

-

Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022, October 3). PubMed. Retrieved from [Link]

-

Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers. Retrieved from [Link]

-

Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. (n.d.). American Society for Microbiology. Retrieved from [Link]

-

Design strategies in the prodrugs of HIV-1 protease inhibitors to improve the pharmaceutical properties. (2017, October 20). PubMed. Retrieved from [Link]

-

6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (n.d.). CORE. Retrieved from [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). ChemRxiv. Retrieved from [Link]

-

Novel PTP1B inhibitors identified by DNA display of fragment pairs. (n.d.). ResearchGate. Retrieved from [Link]

-

Kabachnik-Fields Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. (2025, February 14). YouTube. Retrieved from [Link]

-

Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. (n.d.). ResearchGate. Retrieved from [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers. Retrieved from [Link]

-

Discovery of a potent, selective protein tyrosine phosphatase 1B inhibitor using a linked-fragment strategy. (n.d.). PubMed. Retrieved from [Link]

-

Novel PTP1B inhibitors identified by DNA display of fragment pairs. (2016, February 1). PubMed. Retrieved from [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. (n.d.). ResearchGate. Retrieved from [Link]

-

The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025, December 4). MDPI. Retrieved from [Link]

-

Horner-Wadsworth-Emmons Synthesis: Lab Guide. (n.d.). Studylib. Retrieved from [Link]

-

Structure-based discovery of small molecule inhibitors targeted to protein tyrosine phosphatase 1B. (n.d.). PubMed. Retrieved from [Link]

-

Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. (n.d.). NIH. Retrieved from [Link]

-

Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. (2011, March 15). ACS Publications. Retrieved from [Link]

-

Discovery of a potent, selective protein tyrosine phosphatase 1B inhibitor using a linked-fragment strategy. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. Retrieved from [Link]

-

Phosphonate monoester inhibitors of class A β-lactamases. (1991, May 1). Portland Press. Retrieved from [Link]

-

Phosphonate prodrugs: an overview and recent advances. (n.d.). PMC. Retrieved from [Link]

-

Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. (2021, January 6). PMC. Retrieved from [Link]

-

Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. (n.d.). NIH. Retrieved from [Link]

-

Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery. (n.d.). PMC. Retrieved from [Link]

-

Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening. (n.d.). PMC. Retrieved from [Link]

-

Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. (n.d.). PubMed. Retrieved from [Link]

-

Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025, January 16). ACS Publications. Retrieved from [Link]

-

Inhibition of matrix metalloproteinases by bisphosphonates may in part explain their effects in the treatment of multiple myeloma. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design strategies in the prodrugs of HIV-1 protease inhibitors to improve the pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. studylib.net [studylib.net]

- 17. Fosfomycin - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. Kabachnik-Fields Reaction [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. preprints.org [preprints.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Structure-based discovery of small molecule inhibitors targeted to protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Novel PTP1B inhibitors identified by DNA display of fragment pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 38. Discovery of a potent, selective protein tyrosine phosphatase 1B inhibitor using a linked-fragment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Prodrug and conjugate drug delivery strategies for improving HIV/AIDS therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 40. portlandpress.com [portlandpress.com]

- 41. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

- 45. Anti-HIV therapy with AZT prodrugs: AZT phosphonate derivatives, current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Diphenyl Piperidine-2-Phosphonate Analogs: A Technical Guide for Drug Development

Foreword: The Strategic Integration of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a cornerstone of drug design.[1] Similarly, the diphenyl phosphonate moiety has been extensively explored as a potent inhibitor of various enzymes, particularly serine proteases, where it acts as a transition-state analog, leading to irreversible inhibition.[2][3] This technical guide delves into the synergistic potential of combining these two powerful pharmacophores into a single molecular entity: the diphenyl piperidine-2-phosphonate scaffold. We will explore the structure-activity relationships (SAR) of these analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This guide will navigate the synthetic rationale, dissect the impact of structural modifications on biological activity, and provide detailed experimental frameworks for the evaluation of these promising compounds.

Rationale and Therapeutic Potential

The core concept behind the design of diphenyl piperidine-2-phosphonate analogs lies in the strategic fusion of two validated pharmacophores. The piperidine moiety can serve multiple roles: it can act as a rigid scaffold to orient the diphenyl phosphonate group for optimal interaction with a biological target, its substituents can modulate physicochemical properties such as lipophilicity and solubility, and the nitrogen atom can be a key site for interaction or further functionalization.[4] The diphenyl phosphonate group, on the other hand, is a well-established "warhead" for serine proteases, forming a stable covalent bond with the active site serine residue.[2] The phenoxy groups act as good leaving groups, facilitating the nucleophilic attack by the serine hydroxyl.[2]

The therapeutic potential of this class of compounds is broad, with initial efforts likely to focus on indications where serine protease activity is dysregulated, such as:

-

Oncology: Many proteases, such as urokinase-type plasminogen activator (uPA), are implicated in tumor invasion and metastasis.

-

Inflammation: Serine proteases like neutrophil elastase are key mediators of inflammatory processes.

-

Viral Infections: Some viral proteases, essential for viral replication, belong to the serine protease family.[3]

Synthetic Strategies: A Modular Approach

The synthesis of diphenyl piperidine-2-phosphonate analogs can be approached in a modular fashion, allowing for the systematic variation of different structural components. A common and effective method is the Kabachnik-Fields reaction or a related three-component reaction.

General Synthetic Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of Piperidine Phosphonates with Target Enzymes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery. This guide provides a comprehensive technical overview of the in silico modeling and molecular docking workflow as applied to piperidine phosphonates, a promising class of enzyme inhibitors. We will delve into the foundational principles, from ligand and receptor preparation to the nuances of docking algorithms and post-simulation analysis. By grounding theoretical concepts in practical, step-by-step protocols, this document aims to equip researchers with the knowledge to design, execute, and interpret computational studies that can accelerate the identification and optimization of novel therapeutic agents. The narrative emphasizes the causality behind methodological choices, ensuring a robust and self-validating research framework.

Foundational Concepts: The Synergy of Ligand and Target

The Piperidine Phosphonate Scaffold: A Privileged Inhibitor

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to form diverse intermolecular interactions.[1] When combined with a phosphonate group (P(O)(OR)₂), the resulting scaffold becomes a powerful tool for enzyme inhibition.

The core strength of phosphonates lies in their ability to act as mimics of the tetrahedral transition states that occur during enzymatic reactions, such as peptide bond or ester hydrolysis.[2] Unlike their phosphate ester counterparts, the carbon-phosphorus bond in phosphonates is resistant to enzymatic and chemical hydrolysis, rendering them stable isosteres of phosphate intermediates.[2] This structural and electronic mimicry allows them to bind with high affinity to the active sites of various enzymes, effectively blocking their catalytic function.

Key Enzyme Targets for Piperidine Phosphonates

The broad applicability of this scaffold makes it a versatile candidate against several classes of enzymes critical in pathophysiology.

-

Cholinesterases (AChE & BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[3][4] Inhibitors of these enzymes, such as the piperidine-based drug Donepezil, are a cornerstone of therapy for Alzheimer's disease.[3][5][6] Piperidine phosphonates are designed to interact with the catalytic active site of these enzymes.[7][8][9]

-

Farnesyl Diphosphate Synthase (FDPS): This enzyme is a critical node in the mevalonate pathway.[10] Nitrogen-containing bisphosphonates are potent inhibitors of FDPS, a mechanism widely used in treatments for bone resorption disorders like osteoporosis.[10] The phosphonate moiety is crucial for binding to the enzyme's active site.[10]

-

Proteasomes: The proteasome is a multi-subunit complex responsible for protein degradation. Its inhibition is a validated strategy in cancer therapy and is an emerging target for antimalarials.[11] Specific piperidine derivatives have been identified as potent and selective inhibitors of the P. falciparum proteasome.[11]

The In Silico & Molecular Docking Workflow: A Methodological Deep Dive

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[12][13] The entire process is a multi-step endeavor that requires careful preparation, execution, and validation to yield meaningful results.[1]

Caption: A generalized workflow for in silico modeling and molecular docking.

Step 1: System Preparation – Creating the Digital Environment

Rationale: The accuracy of any docking simulation is fundamentally dependent on the quality of the starting structures of both the enzyme (receptor) and the ligand. This preparation phase aims to create energetically favorable and chemically correct models for the simulation.

Protocol 1: Receptor Preparation

-

Acquisition: Obtain the 3D crystal structure of the target enzyme from a repository like the Protein Data Bank (PDB). Choose a high-resolution structure, preferably one that is co-crystallized with a known inhibitor.

-

Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

-

Expert Insight: While most water molecules are removed, it is critical to visually inspect the active site for any "bridging" water molecules that form hydrogen bonds between the original ligand and the receptor. These may be crucial for binding and should be retained.[14]

-

-

Protonation: Add polar hydrogen atoms to the protein structure. Since crystal structures often do not resolve hydrogen atoms, this step is essential for correctly modeling hydrogen bonds and ionization states.

-

Charge Assignment: Assign partial charges to each atom of the receptor (e.g., using Gasteiger charges). This is necessary for calculating electrostatic interactions.

-

File Conversion: Save the prepared receptor in a format required by the docking software, such as PDBQT for AutoDock.[1]

Protocol 2: Ligand Preparation

-

Structure Generation: Draw the 2D structure of the piperidine phosphonate using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

-

Energy Minimization: This is a critical step. Perform a geometry optimization using a suitable molecular mechanics force field (e.g., GAFF, OPLS3, MMFF94).[15][16] This process finds a low-energy, stable conformation of the ligand, which is more representative of its state in solution.[17]

-

Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the active site, a key component of flexible ligand docking.[1]

-

Charge Assignment: Assign partial charges to the ligand atoms.

-

File Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT).[1]

Step 2: Protocol Validation – A Self-Validating System

Rationale: Before screening unknown compounds, you must prove that your chosen docking parameters (grid box size, algorithm settings, etc.) can accurately reproduce a known, experimentally determined binding pose. This step builds confidence and trustworthiness in your subsequent predictions.[14][18]

Protocol 3: Re-docking for Validation

-

Select a System: Use the original PDB structure containing the co-crystallized ligand and the corresponding receptor.

-

Prepare System: Prepare the receptor as described in Protocol 1. Extract the co-crystallized ligand and prepare it as described in Protocol 2.

-

Dock: Perform a docking simulation, attempting to place the extracted ligand back into the receptor's binding site using your intended docking parameters.

-

Measure Success: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

-

Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately predict the correct binding mode.[14][19][20] If the RMSD is high, you must adjust your docking parameters (e.g., grid box size, exhaustiveness) and repeat until the protocol is validated.

-

Step 3: Molecular Docking – Simulating the Interaction

Rationale: This is the core computational experiment where the prepared ligand is placed into the prepared receptor's active site to find the most favorable binding poses.

Protocol 4: Molecular Docking using AutoDock

-

Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the enzyme. The grid pre-calculates the interaction energies for different atom types, significantly speeding up the docking process. The box should be large enough to allow the ligand to move and rotate freely but not so large as to waste computational time on irrelevant areas.

-

Execution: Run the AutoDock algorithm.[1] It will systematically sample different positions, orientations, and conformations of the ligand within the grid box, using a scoring function to evaluate the fitness of each pose.

-

Output: The program will generate a set of possible binding poses, ranked by their predicted binding energy.[1]

Step 4: Analysis and Interpretation – From Data to Insight

1. Binding Affinity (ΔG) and Scoring Functions: The docking score is an estimation of the binding free energy (ΔG).[19] A more negative ΔG indicates a stronger, more favorable binding interaction.[19] When comparing a series of compounds, those with significantly lower (more negative) binding energies are predicted to be more potent inhibitors.[19][21]

2. Pose and Interaction Analysis: Do not blindly trust the top-ranked score.[22] Visual inspection is paramount.[23] Using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio), analyze the top-ranked poses to understand the specific intermolecular interactions driving the binding.

Caption: Key intermolecular forces governing ligand-receptor binding.

-

Hydrogen Bonds: Look for H-bonds between the phosphonate oxygens or piperidine nitrogen and polar residues in the active site (e.g., Ser, Thr, Tyr, Asp, Glu).[23]

-

Ionic Interactions: The basic nitrogen of the piperidine ring can be protonated at physiological pH, forming a strong salt bridge with acidic residues like Aspartate (Asp) or Glutamate (Glu).[24]

-

Hydrophobic Interactions: Non-polar parts of the ligand will favorably interact with hydrophobic pockets in the active site lined with residues like Leucine (Leu), Valine (Val), and Phenylalanine (Phe).[23]

-

π-π Stacking: If the ligand contains aromatic rings, they can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the active site.[25]

Data Presentation and Advanced Methods

Summarizing Quantitative Data

Organize docking results into a clear table for easy comparison. This allows for the direct correlation of computational data with experimental results, if available.[19]

| Compound ID | Docking Score (kcal/mol) | Est. Binding Energy (ΔG) (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) |

| PPh-001 | -9.8 | -9.6 | Glu172, Phe107, Asp126 | 0.5 |

| PPh-002 | -8.5 | -8.3 | Glu172, Phe107 | 2.1 |

| PPh-003 | -7.2 | -7.1 | Tyr334, Trp84 | 15.8 |

| Control | -6.5 | -6.4 | Tyr334 | 50.2 |

Table 1: Hypothetical docking results for a series of piperidine phosphonates against a target enzyme. Lower scores and energies suggest higher predicted potency.

Beyond Docking: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a more dynamic and realistic view.[1] An MD simulation models the movement of every atom in the protein-ligand complex over time (from nanoseconds to microseconds). This powerful technique can be used to:

-

Assess the stability of the docked pose.

-

Reveal subtle conformational changes in the protein or ligand upon binding.

-

Provide more accurate binding free energy calculations through methods like MM/PBSA or MM/GBSA.[26]

Conclusion

The in silico modeling and molecular docking of piperidine phosphonates is a robust, multi-faceted approach that provides invaluable insights for modern drug discovery. By combining careful system preparation, rigorous protocol validation, and detailed interaction analysis, researchers can effectively screen virtual libraries, predict binding affinities, and generate strong hypotheses about structure-activity relationships. This computational workflow, when integrated with experimental validation, significantly enhances the efficiency and success rate of identifying and optimizing potent and selective enzyme inhibitors, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

-

Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

-

Title: Basics, types and applications of molecular docking: A review Source: College of Pharmacy, National University of Science and Technology URL: [Link]

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PubMed Central URL: [Link]

-

Title: Force fields for small molecules Source: PubMed Central URL: [Link]

-

Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing Source: Taylor & Francis Online URL: [Link]

-

Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]

-

Title: Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure Source: YouTube URL: [Link]

-

Title: How to analyse docking results from HADDOCK or refine models? Source: Bonvin Lab URL: [Link]

-

Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central URL: [Link]

-

Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]

-

Title: How can I validate a docking protocol? Source: ResearchGate URL: [Link]

-

Title: Improving Small-Molecule Force Field Parameters in Ligand Binding Studies Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing Source: PubMed URL: [Link]

-

Title: Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking Source: Baker Lab URL: [Link]

-

Title: Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease Source: PubMed URL: [Link]

-

Title: Validation Studies of the Site-Directed Docking Program LibDock Source: ACS Publications URL: [Link]

-

Title: Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking Source: ACS Publications URL: [Link]

-

Title: N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity Source: PubMed URL: [Link]

-

Title: Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein-Ligand Docking Source: PubMed URL: [Link]

-

Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PubMed Central URL: [Link]

-

Title: Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives Source: ResearchGate URL: [Link]

-

Title: In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[ d]isoxazole as potential antimicrobial agents Source: PubMed URL: [Link]

-

Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents Source: International Journal of Pharmaceutical Science Invention URL: [Link]

-

Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: PubMed Central URL: [Link]

-

Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]

-

Title: Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use Source: PubMed Central URL: [Link]

-

Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]

-

Title: Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors Source: PubMed Central URL: [Link]

-

Title: Synthesis, Bioactivity and Molecular Docking of Nereistoxin Derivatives Containing Phosphonate Source: MDPI URL: [Link]

-

Title: Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives Source: ACG Publications URL: [Link]

-

Title: In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors Source: PubMed URL: [Link]

-

Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria Source: PubMed Central URL: [Link]

-

Title: (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsi.org [ijpsi.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 22. How to analyse docking results from HADDOCK or refine models? – Bonvin Lab [bonvinlab.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

A Deep Dive into the Spectroscopic Characterization of Diphenyl Piperidine-2-phosphonate HCl: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture

Diphenyl piperidine-2-phosphonate hydrochloride is a member of the α-aminophosphonate family, a class of compounds with significant interest in medicinal chemistry due to their role as structural mimics of α-amino acids.[1] Their potential applications as enzyme inhibitors, pharmacological agents, and herbicides necessitate a robust and unambiguous confirmation of their molecular structure.[2][3] This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of diphenyl piperidine-2-phosphonate HCl. Our approach emphasizes not just the data, but the underlying scientific principles and experimental rationale that lead to a conclusive structural assignment.

For context, a common synthetic route to this class of compounds is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, an aldehyde (or ketone), and a phosphite.[4][5] In the case of diphenyl piperidine-2-phosphonate, this would involve the reaction of piperidine, glyoxal (or a derivative), and diphenyl phosphite. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt.

This guide is structured to walk researchers through the expected spectroscopic data for this compound, providing a detailed interpretation of each spectrum.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the spectroscopic data, the following molecular structure and numbering scheme for this compound will be used.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed map of the carbon-hydrogen framework and the phosphorus environment.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of organic salts and its residual proton signal does not overlap with many signals of interest. The acidic N-H proton is often observable in DMSO-d₆.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher. A higher field strength provides better signal dispersion and simplifies spectral interpretation.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired to determine the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum is essential for confirming the presence and chemical environment of the phosphonate group.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.0 - 10.0 | br s | - | N-H (as HCl salt) |

| ~7.2 - 7.5 | m | - | Ar-H (10H, Phenyl) |

| ~4.5 - 4.8 | dd | J(H,H) ≈ 8, J(P,H) ≈ 18 | C2-H (1H) |

| ~3.0 - 3.4 | m | - | C6-H (2H, axial & equatorial) |

| ~1.5 - 2.0 | m | - | C3-H, C4-H, C5-H (6H) |

Interpretation:

-

N-H Proton: The broad singlet in the downfield region (~9.0-10.0 ppm) is characteristic of a protonated amine, consistent with the hydrochloride salt. Its broadness is due to chemical exchange and quadrupolar broadening from the nitrogen atom.

-

Aromatic Protons: The multiplet between 7.2 and 7.5 ppm, integrating to 10 protons, is indicative of the two phenyl groups on the phosphonate moiety.[6]

-

C2-H Proton: The proton at the C2 position is a key diagnostic signal. It is expected to appear as a doublet of doublets due to coupling with the adjacent C3 protons and the phosphorus atom. The P-H coupling is typically larger than the H-H coupling.[7]

-

Piperidine Ring Protons: The remaining protons of the piperidine ring will appear as complex multiplets in the aliphatic region. The protons on C6, being adjacent to the nitrogen, will be the most deshielded of the methylene groups.[8][9] The protons on C3, C4, and C5 will be in the more upfield region.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Coupling Constant (J(P,C), Hz) | Assignment |

| ~150 | ~5-10 | C1' & C1'' (ipso-Carbons) |

| ~120 - 130 | - | C2'-C6' & C2''-C6'' (Aromatic Carbons) |

| ~55 - 60 | ~150-160 | C2 |

| ~45 - 50 | - | C6 |

| ~20 - 30 | - | C3, C4, C5 |

Interpretation:

-

Aromatic Carbons: The signals in the 120-150 ppm range correspond to the aromatic carbons of the two phenyl groups.[10] The ipso-carbons (C1' and C1''), directly attached to the oxygen atoms of the phosphonate, will show a small P-C coupling.

-

C2 Carbon: This carbon, directly attached to the phosphorus atom, will exhibit a large one-bond P-C coupling constant (¹J(P,C)) of around 150-160 Hz, which is a definitive indicator of the C-P bond.[7]

-

Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are in the expected aliphatic region.[11] C6, being adjacent to the nitrogen, will be more deshielded than C3, C4, and C5.

³¹P NMR: The Phosphorus Fingerprint

The ³¹P NMR spectrum provides direct information about the phosphorus atom.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~15 - 25 | s (proton-decoupled) | P |

Interpretation:

-

The ³¹P NMR spectrum is expected to show a single resonance in the range of 15-25 ppm, which is characteristic of alkyl phosphonates.[12][13] In a proton-decoupled spectrum, this will appear as a singlet. In a proton-coupled spectrum, it would be a complex multiplet due to coupling with the C2 proton and potentially other nearby protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 3000 | Medium | Aliphatic C-H stretch |

| ~2400 - 2700 | Broad | N-H⁺ stretch (amine salt) |

| ~1590, 1490 | Medium-Strong | C=C aromatic ring stretch |

| ~1220 - 1260 | Strong | P=O stretch |

| ~1020 - 1050 | Strong | P-O-C (aryl) stretch |

| ~1100 - 1150 | Strong | C-N stretch |

Interpretation:

-

N-H⁺ Stretch: A broad absorption in the 2400-2700 cm⁻¹ region is a clear indication of the presence of a protonated amine (R₃N-H⁺), confirming the hydrochloride salt form.[14]

-

P=O Stretch: A strong absorption band around 1220-1260 cm⁻¹ is characteristic of the P=O double bond in a phosphonate ester.[15]

-

P-O-C Stretch: The strong band in the 1020-1050 cm⁻¹ region is attributed to the P-O-C (aryl) stretching vibration.[16]

-

Aromatic and Aliphatic C-H Stretches: The absorptions above and below 3000 cm⁻¹ correspond to the aromatic and aliphatic C-H stretches, respectively.

-

C-N Stretch: The C-N stretching vibration of the piperidine ring is expected around 1100-1150 cm⁻¹.[17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure. For a compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to observe the molecular ion.

Expected Data (ESI-MS):

-

Molecular Ion: An [M+H]⁺ peak corresponding to the protonated free base (diphenyl piperidine-2-phosphonate) is expected. The molecular weight of the free base (C₁₇H₂₀NO₃P) is 317.32 g/mol , so the [M+H]⁺ peak would be observed at m/z 318.1.

-

Major Fragments: Fragmentation of α-aminophosphonates often involves cleavage of the C-P bond and fragmentation of the piperidine ring.

Plausible Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation pathway.

Interpretation:

-

The observation of the molecular ion peak at m/z 318.1 would confirm the molecular formula of the free base.

-

The fragmentation pattern provides further structural evidence. Cleavage of a phenyl group from the phosphonate would lead to a fragment at m/z 225.1.

-

Cleavage of the C-P bond is a common fragmentation pathway for α-aminophosphonates, which would result in the detection of the piperidinyl cation at m/z 84.1 and the diphenyl phosphonate cation at m/z 233.0.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. No single method provides all the necessary information, but together, NMR, IR, and MS create a comprehensive and self-validating picture of the molecule's architecture. The characteristic signals in each spectrum—the P-C coupling in NMR, the P=O stretch in IR, and the specific fragmentation in MS—all converge to provide an unambiguous confirmation of the structure. This guide provides researchers with the expected data and interpretative framework to confidently characterize this and similar α-aminophosphonate compounds.

References

- Ordóñez, M., Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids. Tetrahedron: Asymmetry, 18(1), 3-47.

- El-Boraey, H. A., El-Gokha, A. A. (2015). Transition metal complexes of α-aminophosphonates Part I: Synthesis, spectroscopic characterization, and in vitro anticancer activity of copper(II) complexes of α-aminophosphonates.

- Oniţa, N., Şişu, I., Penescu, M., & Kurunczi, L. (2010).